molecular formula C16H12N6O B2503364 3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415562-38-6

3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2503364
CAS No.: 2415562-38-6
M. Wt: 304.313
InChI Key: ASIUIXSHQIJRMN-UHFFFAOYSA-N
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Description

3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that combines the structural features of quinoline, triazole, and pyridazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and pharmacological properties compared to other compounds with only one or two of these rings .

Properties

IUPAC Name

3-methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-19-20-15-8-7-14(21-22(10)15)16(23)18-13-6-2-5-12-11(13)4-3-9-17-12/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIUIXSHQIJRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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